3'-Chloro-4,5-difluoro-[1,1'-biphenyl]-2-amine
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Overview
Description
3’-Chloro-4,5-difluoro-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4,5-difluoro-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of biphenyl derivatives followed by amination. For instance, starting with a biphenyl compound, selective chlorination and fluorination can be achieved using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions. The resulting halogenated biphenyl is then subjected to nucleophilic substitution reactions with amine sources to introduce the amine group.
Industrial Production Methods
Industrial production of 3’-Chloro-4,5-difluoro-[1,1’-biphenyl]-2-amine may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4,5-difluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl amines.
Substitution: Biphenyl derivatives with substituted functional groups.
Scientific Research Applications
3’-Chloro-4,5-difluoro-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-4,5-difluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4,5-difluoroaniline: Similar structure but lacks the biphenyl moiety.
4-Chloro-3,5-difluoro-[1,1’-biphenyl]-2-amine: Similar biphenyl structure with different halogenation pattern.
2-Chloro-4,5-difluoro-[1,1’-biphenyl]-3-amine: Positional isomer with different substitution pattern.
Uniqueness
3’-Chloro-4,5-difluoro-[1,1’-biphenyl]-2-amine is unique due to its specific halogenation pattern and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4,5-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N/c13-8-3-1-2-7(4-8)9-5-10(14)11(15)6-12(9)16/h1-6H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRZYJCQSDCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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